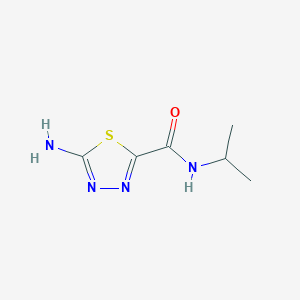
5-amino-N-propan-2-yl-1,3,4-thiadiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole is a five-membered heterocyclic compound containing three carbon atoms, one nitrogen atom, and one sulfur atom . It is a core structure in many biologically active compounds and is known for its wide range of chemical and biological properties .
Synthesis Analysis
1,3,4-Thiadiazole derivatives can be synthesized from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives can be analyzed using various spectroscopic methods such as UV, FT-IR, 13C-NMR, and 1H-NMR .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives can undergo various chemical reactions. For example, they can react with isothiocyanates to form 5-amino-1,2,4-thiadiazoles . They can also react with phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry, and the molecular weight can be determined using mass spectrometry .Scientific Research Applications
Synthesis and Antitumor Activity
A significant area of research involves the synthesis of novel compounds for antitumor activity. For instance, a study detailed the discovery of potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines. One compound demonstrated complete tumor regressions and low toxicity in a chronic myelogenous leukemia (CML) model, indicating its potential for oncology applications (L. Lombardo et al., 2004). Another work reported the microwave-assisted facile synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which were evaluated for their in vitro anticancer activity against several human cancer cell lines, showing promising results (S. Tiwari et al., 2017).
Synthesis Techniques
Research also focuses on developing efficient synthesis techniques for thiadiazole derivatives, which are important for further pharmacological study. A new synthesis method with high yield for 5-aminothiazole-4-carboxamide was reported, highlighting an environment-friendly approach suitable for industrial production (J. Wang et al., 2014). Another study presented a general method for the solution-phase parallel synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, demonstrating the versatility and efficiency of this approach (J. Park et al., 2009).
Mechanisms of Action and Molecular Docking Studies
Investigations into the mechanisms of action and molecular docking studies are crucial for understanding how these compounds interact with biological targets. For example, the antitumor drug temozolomide's synthesis pathway was explored, providing insights into the chemical reactions involved in forming such pharmacologically active compounds (Yongfeng Wang et al., 1997). Furthermore, the molecular docking study of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives aimed to predict the probable mechanism of action, indicating the compounds' good oral drug-like behavior (S. Tiwari et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions in this field could involve the design and synthesis of new 1,3,4-thiadiazole derivatives with improved biological activities. The development of more efficient synthetic methods and the exploration of new biological targets are also important areas of future research .
Properties
IUPAC Name |
5-amino-N-propan-2-yl-1,3,4-thiadiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c1-3(2)8-4(11)5-9-10-6(7)12-5/h3H,1-2H3,(H2,7,10)(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIAKMAGEPWRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
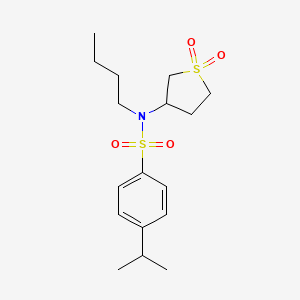
![(7-Methoxybenzofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2744292.png)
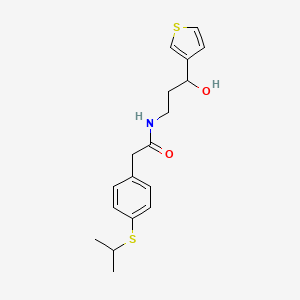

![N-(2,5-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2744297.png)

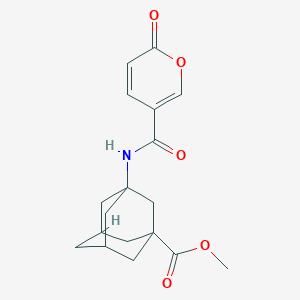
![N-(2,4-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2744302.png)

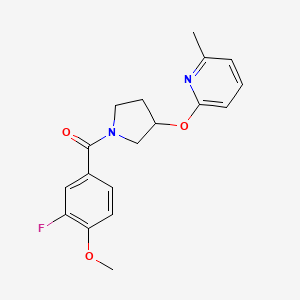
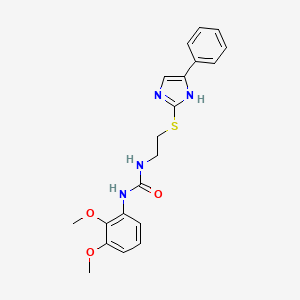

![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid](/img/structure/B2744312.png)

